2-(4-Methoxyphenyl)pyridin-4-amine
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Overview
Description
2-(4-Methoxyphenyl)pyridin-4-amine is an organic compound with the molecular formula C12H12N2O. It is characterized by a pyridine ring substituted with a 4-methoxyphenyl group at the 2-position and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)pyridin-4-amine typically involves the reaction of 4-methoxybenzaldehyde with 4-aminopyridine under specific conditions. One common method includes the use of a condensation reaction followed by reduction. For instance, the condensation of 4-methoxybenzaldehyde with 4-aminopyridine in the presence of a suitable catalyst and solvent, such as methanol, can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the aromatic rings .
Scientific Research Applications
2-(4-Methoxyphenyl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar structure and have been studied for their antitrypanosomal and antiplasmodial activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline:
Uniqueness
2-(4-Methoxyphenyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a pyridine ring makes it a versatile scaffold for designing new compounds with desired activities .
Properties
IUPAC Name |
2-(4-methoxyphenyl)pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-4-2-9(3-5-11)12-8-10(13)6-7-14-12/h2-8H,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMIYFPLCWCXQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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